![molecular formula C25H27FN6O2 B2770950 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 886910-35-6](/img/structure/B2770950.png)
8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of novel purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against the tuberculosis-causing bacterium. The analogues showed promising activity, with several compounds displaying greater potencies than current clinical drugs like Ethambutol. Computational molecular docking analysis supported these findings, suggesting a template for future development of preclinical agents against Mycobacterium tuberculosis (Konduri et al., 2020).
Antiviral and Antimicrobial Derivatives
Marine-derived actinomycete Streptomyces sp. FXJ7.328 yielded five new diketopiperazine derivatives with modest to potent antiviral activity against the influenza A (H1N1) virus. These findings highlight the potential of marine-derived compounds in developing new antiviral agents and contribute to the understanding of the chemical diversity and biological activities of natural products (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds demonstrated their potential as pH probes due to characteristic fluorescence quantum yields that vary with pH. These findings are crucial for developing fluorescent probes for biological applications, offering insights into the molecular interactions and electron transfer processes involved (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is involved in the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, the compound can halt the cell cycle, preventing cell proliferation .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects. It has been shown to inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)24(27-22)31-15-13-30(14-16-31)17-19-7-9-20(26)10-8-19/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKGPHQSQXVKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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